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Compound of Interest

Compound Name: 2-Hydroxy-4-methylnicotinic acid

Cat. No.: B1589960 Get Quote

An In-Depth Technical Guide to 2-Hydroxy-4-methylnicotinic Acid: Properties, Synthesis, and

Applications

Introduction
2-Hydroxy-4-methylnicotinic acid, also known by its IUPAC name 4-methyl-2-oxo-1,2-

dihydropyridine-3-carboxylic acid, is a pyridine derivative that serves as a versatile and high-

value building block in medicinal chemistry and scientific research.[1] Its structure, which

features a hydroxyl group (existing in tautomeric equilibrium with a pyridone), a carboxylic acid,

and a methyl group on the pyridine ring, allows for diverse chemical transformations. This

unique arrangement of functional groups makes it a critical intermediate in the development of

various therapeutic agents, including novel non-steroidal anti-inflammatory drugs (NSAIDs),

antibacterial compounds like quinolone derivatives, and targeted kinase inhibitors for antitumor

applications.[1]

This technical guide provides a comprehensive overview of the chemical and physical

properties of 2-Hydroxy-4-methylnicotinic acid, detailed synthesis protocols, spectroscopic

characterization, and a review of its potential biological activities. The content is tailored for

researchers, scientists, and drug development professionals, offering field-proven insights into

its handling, reactivity, and application.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1589960?utm_src=pdf-interest
https://www.benchchem.com/product/b1589960?utm_src=pdf-body
https://www.benchchem.com/product/b1589960?utm_src=pdf-body
https://www.benchchem.com/product/b1589960
https://www.benchchem.com/product/b1589960
https://www.benchchem.com/product/b1589960?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Accurate identification and understanding the fundamental physicochemical properties of a

compound are paramount for its successful application in research and development. The key

identifiers for 2-Hydroxy-4-methylnicotinic acid are summarized below. It is important to note

that this compound exists in a tautomeric equilibrium between the hydroxy-pyridine and the

pyridone form, with the latter being favored, as reflected in its IUPAC name.

Table 1: Chemical Identifiers for 2-Hydroxy-4-methylnicotinic Acid

Identifier Value Source

IUPAC Name

4-methyl-2-oxo-1,2-

dihydropyridine-3-carboxylic

acid

[2]

CAS Number 38076-81-2 [2]

PubChem CID 12387738 [2]

Molecular Formula C₇H₇NO₃ [2]

Molecular Weight 153.14 g/mol [2]

InChI Key
XTLDPQQUIMHNNC-

UHFFFAOYSA-N
[2]

Canonical SMILES CC1=C(C(=O)NC=C1)C(=O)O [2]

Synonyms

2-Hydroxy-4-methyl-3-

pyridinecarboxylic acid, 1,2-

Dihydro-4-methyl-2-oxo-3-

pyridinecarboxylic acid

[3]

The physicochemical properties of a molecule are critical determinants of its behavior in both

chemical reactions and biological systems. They influence solubility, absorption, distribution,

and reactivity. While extensive experimental data for this specific molecule is not widely

published, a combination of reported experimental values and computationally predicted data

provides a solid foundation for its use.

Table 2: Physicochemical Properties of 2-Hydroxy-4-methylnicotinic Acid
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Property Value Type Source

Melting Point 247 °C Experimental [4]

Boiling Point 410.4 ± 45.0 °C Predicted [4]

pKa
2.16 ± 0.20 (most

acidic)
Predicted [4]

logP 0.4 Computed (XLogP3) [2]

Physical Form Solid, Brown Experimental [4]

Solubility

Information not readily

available. Expected to

have some solubility

in polar organic

solvents and aqueous

bases.

-

Synthesis and Reactivity
The most established and reliable method for synthesizing 2-Hydroxy-4-methylnicotinic acid
is through the oxidation of the corresponding 4-methyl-2-hydroxypyridine.[1] This

transformation is a robust and scalable process, making the starting material readily available

for further derivatization.

Synthesis via Oxidation: A Step-by-Step Protocol
This protocol describes a representative experimental procedure for the oxidation of a

substituted hydroxypyridine. The choice of a strong oxidizing agent like potassium

permanganate (KMnO₄) in an acidic medium is crucial for the efficient conversion of the methyl

group at the 3-position (in the precursor) to a carboxylic acid. The acidic environment helps to

keep the permanganate reactive and facilitates the oxidative cleavage.

Materials:

4-methyl-2-hydroxypyridine (1.0 eq)

Potassium permanganate (KMnO₄) (approx. 3.0 eq)
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Sulfuric Acid (concentrated)

Sodium bisulfite (NaHSO₃)

Deionized Water

Ice bath

Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer,

dissolve 4-methyl-2-hydroxypyridine in a suitable volume of water. Carefully add

concentrated sulfuric acid while cooling the flask in an ice bath to maintain the temperature

below 20 °C.

Oxidant Addition: While maintaining vigorous stirring and cooling, slowly add solid potassium

permanganate in small portions. The reaction is exothermic, and the temperature should be

carefully controlled to stay between 25-30 °C to prevent over-oxidation and degradation of

the product. The addition may take 2-3 hours.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room

temperature for several hours or until TLC analysis indicates the complete consumption of

the starting material. The mixture will be a thick brown slurry due to the formation of

manganese dioxide (MnO₂).

Workup: Cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous

solution of sodium bisulfite (NaHSO₃) portion-wise until the brown MnO₂ is completely

dissolved and the solution becomes colorless. This step quenches the excess permanganate

and reduces the manganese dioxide to soluble Mn²⁺ salts.

Product Isolation: The acidic solution will likely contain the product as a precipitate. If not,

adjust the pH to approximately 2-3 with concentrated HCl if necessary. Cool the mixture in an

ice bath for at least one hour to maximize precipitation.

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly

with cold deionized water to remove inorganic salts. The crude product can be further

purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture,
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to yield high-purity 2-Hydroxy-4-methylnicotinic acid. Typical yields for this type of

oxidation range from 60% to 75%.[1]

Starting Materials

Reaction

Workup & Purification

4-Methyl-2-hydroxypyridine

1. Dissolve & Acidify
(Ice Bath)

KMnO4, H2SO4 (aq)

2. Slow Addition of KMnO4
(Temp Control < 30°C)

3. Stir at Room Temp
(Monitor by TLC)

4. Quench with NaHSO3
(Decolorization)

5. Precipitate Product
(Cooling / pH adjustment)

6. Filter & Wash

7. Recrystallize

Pure 2-Hydroxy-4-
methylnicotinic Acid
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Click to download full resolution via product page

Fig. 1: Experimental workflow for the synthesis of 2-Hydroxy-4-methylnicotinic acid.

Chemical Reactivity
The reactivity of 2-Hydroxy-4-methylnicotinic acid is governed by its three key functional

groups: the carboxylic acid, the pyridone system, and the methyl group.

Carboxylic Acid Group: This group can undergo standard reactions such as esterification,

amide bond formation, and reduction to the corresponding alcohol (2-hydroxy-4-

methylpyridin-3-yl)methanol.[1]

Pyridone Ring: The hydroxyl group at the C2 position allows for O-alkylation or O-acylation

under appropriate conditions. The ring itself can participate in electrophilic substitution

reactions, though the conditions must be carefully chosen.

Methyl Group: The methyl group at the C4 position can undergo electrophilic substitution

reactions, such as halogenation or nitration, though this typically requires harsh conditions.

[1]

Spectroscopic Characterization
Structural confirmation of 2-Hydroxy-4-methylnicotinic acid is typically achieved through a

combination of NMR, IR, and mass spectrometry. While a publicly available, fully assigned

spectrum for this specific compound is limited, the expected spectral characteristics can be

reliably predicted based on its structure and data from closely related analogues.

Table 3: Predicted Spectroscopic Data for 2-Hydroxy-4-methylnicotinic Acid
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Technique Feature Expected Characteristics

¹H NMR Aromatic Protons

Two doublets in the aromatic

region (approx. 6.0-8.0 ppm)

corresponding to the protons

at C5 and C6.

Methyl Protons
A singlet at approx. 2.2-2.5

ppm for the -CH₃ group.[5]

Acid/NH Proton

A very broad singlet at >10

ppm for the carboxylic acid and

NH protons, often exchanging

with D₂O.

¹³C NMR Carbonyl Carbons

Two signals in the downfield

region (>160 ppm) for the

carboxylic acid and the C2-oxo

carbons.

Aromatic Carbons

Four signals in the aromatic

region (approx. 100-160 ppm)

for the pyridine ring carbons.

Methyl Carbon
An upfield signal at approx. 15-

25 ppm for the -CH₃ carbon.[6]

FT-IR (cm⁻¹) O-H / N-H Stretch

Very broad absorption from

2500-3300 cm⁻¹ characteristic

of a hydrogen-bonded

carboxylic acid O-H and the N-

H of the pyridone.

C=O Stretch

A strong, sharp absorption

around 1650-1710 cm⁻¹ for the

carboxylic acid carbonyl. A

second C=O stretch for the

pyridone may appear around

1640-1660 cm⁻¹.
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C=C / C=N Stretch

Absorptions in the 1550-1620

cm⁻¹ region corresponding to

the pyridine ring.

Mass Spec (EI) Molecular Ion (M⁺) A peak at m/z = 153.

Key Fragments

Loss of H₂O (m/z = 135), loss

of COOH (m/z = 108), and

subsequent fragmentation of

the pyridine ring.[7]

Biological Activity and Applications
2-Hydroxy-4-methylnicotinic acid is primarily valued as a synthetic intermediate, but nicotinic

acid derivatives as a class have garnered significant attention for their biological activities,

particularly in antimicrobial and anti-inflammatory research.[1]

Postulated Mechanism of Action
The biological activity of hydroxynicotinic acid derivatives is often attributed to the strategic

placement of hydrogen bond donors and acceptors (the hydroxyl and carboxyl groups) on the

pyridine scaffold.[1]

Anti-inflammatory Activity: Many nicotinic acid derivatives have been investigated as

inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform,

which is a key mediator of inflammation. The carboxylic acid moiety can mimic arachidonic

acid and bind to the active site of the enzyme.

Antimicrobial Activity: The mechanism may involve the disruption of bacterial cell wall

synthesis or the inhibition of essential metabolic enzymes.[1] The pyridine ring can act as a

bioisostere for other heterocyclic systems found in natural antimicrobial agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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